molecular formula C16H7F3I2O5S B6321860 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one CAS No. 1119391-70-6

6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one

Cat. No.: B6321860
CAS No.: 1119391-70-6
M. Wt: 622.1 g/mol
InChI Key: JXMGFYAPIBCSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one is a synthetic organic compound characterized by the presence of iodine, trifluoromethoxy, and sulfonyl groups attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Iodination: Introduction of iodine atoms at the 6 and 8 positions of the chromenone ring.

    Sulfonylation: Attachment of the sulfonyl group to the chromenone core.

    Trifluoromethoxylation: Introduction of the trifluoromethoxy group to the phenyl ring.

Each step requires specific reagents and conditions, such as iodine, sulfonyl chlorides, and trifluoromethoxy reagents, under controlled temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Replacement of iodine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under mild heating.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6,8-Diiodo-3-((4-(trifluoromethoxy)phenyl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites,

Properties

IUPAC Name

6,8-diiodo-3-[4-(trifluoromethoxy)phenyl]sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F3I2O5S/c17-16(18,19)26-10-1-3-11(4-2-10)27(23,24)13-6-8-5-9(20)7-12(21)14(8)25-15(13)22/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMGFYAPIBCSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F3I2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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